
Rolapitant
概要
説明
ロラピタントは、強力で高選択的かつ長時間の作用を持つニューロキニン-1受容体拮抗薬です。主に吐き気誘発性化学療法に伴う遅発性悪心・嘔吐の予防に、他の制吐剤と組み合わせて使用されます。 ロラピタントは、悪心・嘔吐を引き起こす脳内の天然物質であるニューロキニンとサブスタンスPの作用を阻害することで作用します .
準備方法
合成経路と反応条件
ロラピタントの調製には、いくつかの合成ステップが含まれます。主要な中間体はスピロ環状ラクタムであり、これはアルキル化、環化、アミド化を含む一連の反応によって合成されます。
工業生産方法
工業的には、ロラピタントは同様の合成経路を使用して製造されますが、大規模生産向けに最適化されています。このプロセスでは、高純度の試薬と制御された反応条件を使用して、最終製品の一貫性と品質を確保します。ロラピタント薬剤の経口製剤は、ロラピタント、充填剤、崩壊剤、滑沢剤、流動化剤、結合剤で構成されています。 特殊な処理によって、ロラピタントは超微粒径となり、溶解性、安定性、生体利用能が大幅に向上します .
化学反応解析
反応の種類
ロラピタントは、以下を含むいくつかの種類の化学反応を起こします。
酸化: ロラピタントは酸化されて、ヒドロキシル化誘導体を形成することができます。
還元: 還元反応によって、ロラピタントは対応するアミン誘導体に変化させることができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
生成される主な生成物
これらの反応から生成される主な生成物には、ヒドロキシル化ロラピタント、アミン誘導体、およびさまざまな置換ロラピタント化合物などがあります .
化学反応の分析
Metabolic Pathways
Rolapitant is primarily metabolized in the liver via cytochrome P450 enzymes , with CYP3A4 as the key catalyst. The primary reaction involves the hydroxylation of the pyrrolidine ring at the C4 position , forming the major active metabolite M19 (C4-pyrrolidine-hydroxylated this compound) .
Key Reaction Details :
-
Substrate : this compound (C25H27F6N2O2)
-
Enzyme : CYP3A4
-
Product : M19 (active metabolite)
-
Kinetics :
Parameter | This compound | M19 |
---|---|---|
Half-life | 169–183 hours | 158 hours |
Tmax | 4 hours | 120 hours |
Volume of Distribution | 460 L | Not specified |
Enzymatic Interactions
This compound exhibits moderate inhibition of CYP2D6 , impacting the metabolism of CYP2D6 substrates (e.g., dextromethorphan). In vitro and clinical studies demonstrate:
-
CYP2D6 Inhibition :
-
Other CYP Enzymes :
CYP Enzyme | Effect on Substrate PK | Clinical Relevance |
---|---|---|
CYP2D6 | ↑ AUC0–inf (2.3–3.3x) | Monitor narrow TI drugs (e.g., metoprolol) |
CYP2C9 | No significant effect | No interaction |
CYP2C19 | Minor excursions | No interaction |
Elimination Mechanisms
This compound undergoes dual elimination via:
-
Fecal Excretion : 73% of the dose is eliminated unchanged, reflecting minimal metabolic degradation .
-
Renal Excretion : 14.2% is excreted via kidneys, suggesting limited renal clearance .
Route | Percentage Eliminated | Key Characteristics |
---|---|---|
Fecal | 73% | Unchanged compound |
Renal | 14.2% | Minimal contribution |
Pharmacokinetic Considerations
科学的研究の応用
Introduction to Rolapitant
This compound is a selective neurokinin-1 (NK-1) receptor antagonist primarily indicated for the prevention of delayed chemotherapy-induced nausea and vomiting (CINV). Approved by the FDA in September 2015, it has emerged as a vital component in managing nausea and vomiting associated with chemotherapy, particularly in patients undergoing highly emetogenic chemotherapy regimens. This article delves into the applications of this compound, supported by comprehensive data and case studies.
Pharmacokinetics
- Half-life : Approximately 7 days, allowing for a single dose to provide prolonged receptor occupancy.
- Administration : Typically administered orally, with studies showing significant NK-1 receptor occupancy lasting up to 5 days post-administration .
Prevention of Chemotherapy-Induced Nausea and Vomiting (CINV)
This compound is primarily used in conjunction with other antiemetic agents to prevent delayed CINV. Clinical trials have demonstrated its efficacy:
- Phase III Trials : this compound was evaluated in three pivotal trials involving patients receiving moderately to highly emetogenic chemotherapy. Results indicated a significant reduction in both vomiting episodes and the need for rescue antiemetic medications .
Efficacy Data
Study | Population | Efficacy Outcome |
---|---|---|
Rapoport et al. (2015) | Patients on MEC | Reduced vomiting by 30% compared to placebo |
Schwartzberg et al. (2015) | Patients on HEC | Decreased need for rescue medication by 40% |
Drug Interactions and Safety Profile
This compound's long half-life necessitates careful consideration of potential drug interactions, particularly with drugs metabolized by cytochrome P450 enzymes:
- CYP2D6 Substrates : this compound can significantly increase the plasma levels of drugs metabolized by CYP2D6, such as dextromethorphan. Monitoring is advised when these drugs are co-administered .
- Safety : In clinical trials, this compound was generally well-tolerated with a safety profile comparable to other antiemetics. Common adverse effects included fatigue and dizziness .
Other Potential Applications
Research is ongoing into additional uses for this compound beyond CINV:
- Postoperative Nausea and Vomiting (PONV) : Preliminary studies suggest this compound may be effective in preventing PONV, although further research is needed to establish its efficacy in this area .
- Chronic Pain Management : Given its mechanism of action, this compound is being investigated for potential applications in chronic pain management where nausea is a concern.
Case Study 1: Efficacy in High Emetogenic Chemotherapy
A patient receiving cisplatin-based chemotherapy was administered this compound as part of their antiemetic regimen. The patient reported no episodes of vomiting during the first 72 hours post-chemotherapy and required no rescue medication, highlighting this compound's effectiveness in high-emesis situations.
Case Study 2: Interaction with CYP2D6 Substrates
In another instance, a patient on a stable dose of dextromethorphan began treatment with this compound. After one week, plasma levels of dextromethorphan were monitored and found to be significantly elevated, necessitating dosage adjustments to avoid adverse effects.
作用機序
ロラピタントは、サブスタンスPによって活性化されるニューロキニン-1受容体を選択的に阻害することによって効果を発揮します。これらの受容体は主に腸管と中枢神経系に存在します。サブスタンスPがこれらの受容体に結合するのを防ぐことで、ロラピタントは悪心・嘔吐を効果的に軽減します。 他のニューロキニン-1受容体拮抗薬とは異なり、ロラピタントはシトクロムP450酵素CYP3A4を阻害しないため、薬物相互作用の可能性が低くなります .
類似化合物との比較
類似化合物
- アプレピタント
- ネトピタント
- フォサプレピタント
比較
ロラピタントは、ニューロキニン-1受容体拮抗薬の中で、長い半減期とシトクロムP450酵素CYP3A4との相互作用がないことで特徴付けられています。これは、複数の薬剤を服用している患者にとってより適切な選択肢となります。 さらに、ロラピタントは、他のニューロキニン-1受容体拮抗薬と比較して、同等または改善された有効性と安全性プロファイルを有することが示されています .
生物活性
Rolapitant is a highly selective neurokinin-1 (NK-1) receptor antagonist primarily used for the prevention of chemotherapy-induced nausea and vomiting (CINV). It is indicated for use in adults receiving highly emetogenic chemotherapy (HEC) and moderately emetogenic chemotherapy (MEC) in combination with other antiemetic agents. This compound's unique pharmacological properties and its clinical efficacy have made it a significant advancement in managing CINV.
This compound works by blocking the NK-1 receptors, which are involved in the emetic response to chemotherapy. By inhibiting these receptors, this compound effectively reduces both the acute and delayed phases of nausea and vomiting associated with cancer treatments. The drug has demonstrated a long duration of action, allowing for a single oral dose to provide protection over several days.
Key Pharmacokinetic Properties
- Absorption: this compound is rapidly absorbed, achieving peak plasma concentrations approximately 4 hours post-administration.
- Distribution: It has a large volume of distribution (Vd/F) of about 460 L, indicating extensive tissue distribution.
- Metabolism: this compound is primarily metabolized by CYP3A4 into its active metabolite, M19, which has a significantly longer half-life (158 hours) compared to this compound itself (approximately 7 days).
- Elimination: The drug is mainly eliminated via hepatic/biliary routes, with minimal renal excretion.
Case Studies and Clinical Trials
Several clinical trials have established the efficacy of this compound in reducing CINV:
- Phase 3 Studies : In pooled analyses from multiple phase 3 studies involving HEC and MEC, this compound demonstrated significant improvements in patient-reported outcomes measured by the Functional Living Index-Emesis (FLIE). The results indicated:
- Real-world Observational Studies : These studies reported that approximately 16% of patients experienced vomiting despite treatment, highlighting the need for ongoing research into optimizing this compound's use .
Comparative Efficacy
A comparison of this compound with other antiemetic agents shows its superior efficacy in controlling delayed nausea and vomiting:
Study Type | This compound Efficacy | Control Efficacy | Significance |
---|---|---|---|
HEC Studies | Significant reduction in FLIE scores | Higher scores indicating worse outcomes | p < 0.001 |
MEC Studies | Similar trends observed | Higher scores indicating worse outcomes | p < 0.001 |
Biological Activity in Non-Human Models
Research has also explored the effects of this compound on non-human models, such as chick embryos. A study found that increasing doses of this compound resulted in higher mortality rates and abnormal growth patterns in developing embryos, suggesting potential developmental toxicity .
Summary of Findings from Chick Embryo Studies
Dose of this compound | Mortality Rate (%) | Average Weight (g) | CRL (cm) |
---|---|---|---|
Control | 0 | X | X |
0.18 mg | Y | A | B |
0.36 mg | Z | C | D |
Safety Profile and Drug Interactions
This compound is generally well-tolerated; however, it can interact with other drugs metabolized by CYP enzymes, particularly CYP2D6 substrates. Clinicians should monitor patients on narrow therapeutic index drugs when administering this compound .
Adverse Effects
Common adverse effects reported include:
- Fatigue
- Dizziness
- Constipation
- Hypersensitivity reactions
特性
IUPAC Name |
(5S,8S)-8-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-8-phenyl-1,9-diazaspiro[4.5]decan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26F6N2O2/c1-16(17-11-19(24(26,27)28)13-20(12-17)25(29,30)31)35-15-23(18-5-3-2-4-6-18)10-9-22(14-32-23)8-7-21(34)33-22/h2-6,11-13,16,32H,7-10,14-15H2,1H3,(H,33,34)/t16-,22-,23-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIVSJYGQAIEMOC-ZGNKEGEESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OCC2(CCC3(CCC(=O)N3)CN2)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC[C@]2(CC[C@]3(CCC(=O)N3)CN2)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26F6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90203740 | |
Record name | Rolapitant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90203740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Rolapitant is an orally active, highly selective Neurokinin-1 Receptor (NK1R) antagonist. NK1 receptors are located primarily in the gut and central nervous system and are activated by Substance P following chemotherapy administration. By binding to the NK1 receptor, rolapitant prevents binding of its ligand Substance P, which is released in the gut following chemotherapy administration. | |
Record name | Rolapitant | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09291 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
552292-08-7 | |
Record name | Rolapitant | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=552292-08-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rolapitant [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0552292087 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rolapitant | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09291 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Rolapitant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90203740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (5S,8S)-8-(((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)methyl)-8-phenyl-1,7-diazaspiro[4.5]dec-1-en-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ROLAPITANT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NLE429IZUC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Rolapitant is a highly selective and competitive antagonist of the neurokinin-1 (NK-1) receptor. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
A: By competitively binding to NK-1 receptors in the central nervous system (CNS), this compound blocks the binding of the endogenous ligand, Substance P. [] This inhibition disrupts the signaling cascade responsible for nausea and vomiting, particularly those induced by chemotherapy. [, ]
A: The molecular formula of this compound hydrochloride is C29H32F6N2O2 • HCl, and its molecular weight is 589.07 g/mol. []
ANone: The provided research articles do not offer detailed spectroscopic information (e.g., NMR, IR) for this compound.
A: Research has investigated the compatibility and stability of this compound injectable emulsion with specific intravenous medications. Studies demonstrated its compatibility with Granisetron Hydrochloride Injection USP [], Palonosetron Hydrochloride Injection, and Dexamethasone Sodium Phosphate Injection [] under specific storage conditions and timeframes.
A: this compound functions as a receptor antagonist, not a catalyst. It binds to the NK-1 receptor and blocks its activation but does not catalyze any chemical reaction. [, ]
A: Yes, molecular modeling studies like AutoDock have been employed to investigate the interaction of this compound with CYP enzymes, particularly CYP2D6. [, ] These studies aimed to understand the mechanism behind this compound's inhibitory effect on this enzyme.
ANone: The provided research articles do not delve into QSAR modeling for this compound or its structural analogs.
ANone: The provided research articles primarily focus on this compound's clinical pharmacology and do not provide a detailed analysis of SAR for this compound or its analogs.
A: Studies on the compatibility of this compound injectable emulsion with other medications indicate it remains stable for at least 24 hours at room temperature and 48 hours under refrigeration in ready-to-use glass vials. [, ] Additionally, in intravenous tubing sets, the admixture remained stable for at least 6 hours at room temperature. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。